An In-depth Technical Guide to tert-Butyl (5-amino-2-fluorobenzyl)carbamate
An In-depth Technical Guide to tert-Butyl (5-amino-2-fluorobenzyl)carbamate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on tert-Butyl (5-amino-2-fluorobenzyl)carbamate. It delves into its fundamental properties, synthesis, applications, and safety protocols, providing expert insights into its role in modern chemical research.
Core Molecular Attributes
tert-Butyl (5-amino-2-fluorobenzyl)carbamate, a key organic intermediate, possesses a unique combination of functional groups that make it a valuable building block in medicinal chemistry and organic synthesis. Its structure features a fluorinated benzene ring, a primary amine, and a Boc-protected aminomethyl group.
Molecular Identity and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. The molecular weight, a critical parameter for stoichiometric calculations in synthesis, has been computationally verified and aligns with supplier specifications.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇FN₂O₂ | BLDpharm[1] |
| Molecular Weight | 240.27 g/mol | BLDpharm[1] |
| CAS Number | 756839-26-6 | BLDpharm[1] |
| Appearance | Typically an off-white to white solid | General knowledge |
| Solubility | Soluble in organic solvents like methanol, chloroform, and methylene chloride. Slightly soluble in water and petroleum ether.[2] | ChemicalBook[2] |
Note: The naming convention may vary, with the compound also being referred to as tert-Butyl (2-amino-5-fluorobenzyl)carbamate. The CAS number remains the definitive identifier.
The Strategic Importance in Synthesis: The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules and in peptide synthesis.[3] Its presence in tert-Butyl (5-amino-2-fluorobenzyl)carbamate is a deliberate design element that imparts significant synthetic utility.
The Boc group offers robust protection of the benzylamine under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions. This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile functional groups that may be present in a complex synthetic intermediate.
Synthesis and Mechanistic Considerations
The synthesis of tert-Butyl (5-amino-2-fluorobenzyl)carbamate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A generalized synthetic pathway is outlined below.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the installation of the Boc-protected aminomethyl group onto a pre-functionalized fluoronitroaniline precursor, followed by reduction of the nitro group to the desired amine.
Caption: Retrosynthetic pathway for tert-Butyl (5-amino-2-fluorobenzyl)carbamate.
Illustrative Synthetic Protocol
While specific industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis can be conceptualized based on established organic chemistry principles. A common route involves the following key transformations:
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Nitration and Halogenation: Starting from a suitable aniline derivative, electrophilic aromatic substitution reactions are employed to introduce the nitro and fluoro groups at the desired positions on the benzene ring.
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Functional Group Interconversion: The resulting substituted aniline may undergo further modifications to introduce a suitable handle for the attachment of the aminomethyl group.
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Boc Protection: The key step involves the reaction with a Boc-anhydride or a similar reagent to protect the primary amine that will become the benzylamine.
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Reduction: The final step is the selective reduction of the nitro group to the primary amine, yielding the target compound.
Applications in Drug Discovery and Development
The structural motifs present in tert-Butyl (5-amino-2-fluorobenzyl)carbamate make it a valuable intermediate in the synthesis of pharmacologically active compounds. The carbamate group itself is a recognized structural feature in a number of approved drugs.[4]
Building Block for Bioactive Molecules
The primary amine and the Boc-protected benzylamine offer two distinct points for further chemical elaboration. This allows for the construction of diverse molecular scaffolds. For instance, the primary amine can undergo reactions such as acylation, alkylation, or be used in coupling reactions to form more complex structures. The Boc-protected amine can be deprotected at a later stage to reveal a reactive primary amine for further functionalization.
This compound and its derivatives are of interest in the development of various therapeutic agents, including but not limited to:
The presence of the fluorine atom is also significant, as fluorine substitution is a common strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling tert-Butyl (5-amino-2-fluorobenzyl)carbamate.
Hazard Identification
Based on data for structurally related compounds, the following hazards may be associated with this chemical:
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Harmful if swallowed: [1]
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Causes skin irritation: [1]
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Causes serious eye irritation: [1]
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May cause respiratory irritation: [1]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6][7]
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][7]
Storage
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Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Some suppliers recommend cold-chain transportation and storage.[1]
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Incompatibilities: Keep away from strong oxidizing agents and strong acids.
Conclusion
tert-Butyl (5-amino-2-fluorobenzyl)carbamate is a strategically important intermediate in organic synthesis and medicinal chemistry. Its well-defined molecular weight of 240.27 g/mol and its versatile chemical handles, including the crucial Boc-protecting group, make it a valuable tool for the synthesis of novel and complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher or drug development professional working with this compound.
References
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Velev, V. The Role of Tert-Butyl Carbamate in Modern Organic Synthesis. (2026-01-30). [Link]
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Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. [Link]
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U.S. National Library of Medicine. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]
Sources
- 1. 756839-26-6|tert-Butyl (2-amino-5-fluorobenzyl)carbamate|BLD Pharm [bldpharm.com]
- 2. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
